4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene
Overview
Description
2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, multiple methyl groups, and an indole moiety
Preparation Methods
The synthesis of 2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of appropriate precursors under specific conditions to form the desired compound.
Wallach synthesis: Another approach that involves the dehydrogenation of imidazolines.
Marckwald synthesis: This method uses alpha halo-ketones as starting materials.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine involves its interaction with specific molecular targets and pathways. The indole moiety plays a crucial role in its biological activity, allowing it to interact with enzymes and receptors. The compound’s effects are mediated through the modulation of these molecular targets, leading to various biological responses.
Comparison with Similar Compounds
Similar compounds to 2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine include:
3-oxo-β-ionone: A compound with a similar cyclohexyl structure.
4-oxo-β-ionone: Another related compound with a similar backbone.
Dihydro-3-oxo-β-ionol: A compound with similar functional groups.
The uniqueness of 2-cyclohexyl-1,3,4-trimethyl-8-(2-methyl-1H-indol-3-yl)-2H-dipyrrolo[1,2-b:3’,4’-d]pyridazine lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
IUPAC Name |
4-cyclohexyl-3,5,7-trimethyl-11-(2-methyl-1H-indol-3-yl)-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4/c1-16-26(22-12-8-9-13-23(22)28-16)20-14-24-27-19(4)31(21-10-6-5-7-11-21)18(3)25(27)17(2)29-30(24)15-20/h8-9,12-15,21,28H,5-7,10-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMBCFFRYDJOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CN4C(=C3)C5=C(N(C(=C5C(=N4)C)C)C6CCCCC6)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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